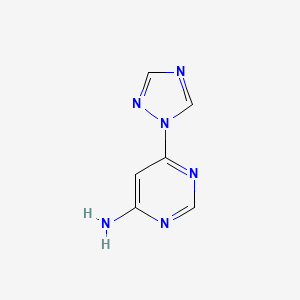

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRNNMZKXYZQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Enzyme Inhibition Profile of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

[1]

Executive Summary

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a privileged heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD).[1] Structurally functioning as an adenine mimic , this molecule targets the ATP-binding cleft of various enzymes, most notably protein kinases (Ser/Thr and Tyr families) and adenosine receptors (A2A/A1).

Unlike fully elaborated drug candidates with nanomolar potency, this compound typically exhibits micromolar affinity in its fragment form. Its value lies in its high Ligand Efficiency (LE) and specific binding geometry, where the aminopyrimidine core anchors to the kinase hinge region while the triazole moiety extends into the solvent-accessible front pocket or the gatekeeper region, offering vectors for chemical optimization.

Chemical Identity & Physicochemical Profile

This molecule combines a pyrimidine ring with an exocyclic amine (donor) and a 1,2,4-triazole ring (acceptor/donor), creating a dense hydrogen-bond network potential.[1]

| Property | Value | Relevance to Inhibition |

| CAS Number | 1221974-59-9 | Unique Identifier |

| Molecular Weight | 162.15 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| H-Bond Donors | 1 (Exocyclic -NH2) | Critical for Hinge Binding (e.g., to backbone Carbonyl) |

| H-Bond Acceptors | 4 (N-atoms in rings) | Critical for Hinge Binding (e.g., to backbone Amide NH) |

| TPSA | ~80 Ų | Indicates good membrane permeability potential |

| LogP | ~0.5 - 1.0 | High water solubility; favorable for cytosolic targets |

Enzyme Target Analysis & Mechanism of Action

Primary Mechanism: ATP-Competitive Inhibition

The molecule acts as a Type I Kinase Inhibitor .[1] It functions by competing directly with Adenosine Triphosphate (ATP) for the catalytic binding site located between the N- and C-lobes of the kinase domain.[1]

-

Binding Mode: The 4-amino-pyrimidine motif forms a bidentate hydrogen bond with the kinase hinge region .[1]

-

Interaction A: The exocyclic amino group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

-

Interaction B: The pyrimidine ring nitrogen (N1 or N3) acts as a hydrogen bond acceptor from the backbone amide NH of the hinge residue (e.g., Leu83 in CDK2).

-

-

Triazole Role: The 1,2,4-triazole substituent at the 6-position typically points towards the solvent front or interacts with the "gatekeeper" residue, influencing selectivity based on the steric bulk of the gatekeeper (e.g., Threonine vs. Methionine).

Target Classes

While the fragment binds promiscuously across the kinome, elaborated derivatives show selectivity for:

-

Tyrosine Kinases (TKs): specifically JAK (Janus Kinase) and EGFR families. The scaffold mimics the adenine ring of ATP, blocking autophosphorylation.

-

Serine/Threonine Kinases: CDKs (Cyclin-Dependent Kinases) and Aurora Kinases .[1]

-

Adenosine Receptors (GPCRs): The structure is highly homologous to the core of A2A antagonists (e.g., ZM241385 derivatives), where the triazole-pyrimidine core stabilizes the receptor in an inactive conformation.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the kinase signaling cascade.

Caption: Competitive binding dynamic between ATP and the Inhibitor at the kinase active site.

Experimental Characterization Protocols

To validate the inhibition profile of this molecule, the following protocols are standard. These assays must be run in dose-response mode to determine IC50 values.

In Vitro Kinase Assay (ADP-Glo™ Method)

This assay quantifies the ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

-

Compound Dilution: Dissolve 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine in 100% DMSO to 10 mM. Perform 3-fold serial dilutions.

-

Enzyme Reaction:

-

Add 2 µL of Inhibitor (at 2.5x final conc) to 384-well white plate.[1]

-

Add 2 µL of Kinase Enzyme (e.g., EGFR, 1-5 ng/well). Incubate 10 min at RT (allows inhibitor to bind hinge).

-

Add 1 µL of ATP/Substrate mix (ATP at Km concentration for the specific kinase).

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Readout: Measure Luminescence.

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Surface Plasmon Resonance (SPR) Binding Kinetics

Validates direct binding to the target protein, distinguishing true inhibition from aggregation artifacts.

Protocol:

-

Immobilization: Immobilize biotinylated Kinase domain onto a Streptavidin (SA) sensor chip.

-

Injection: Inject the inhibitor (0.1 µM – 100 µM) over the surface at 30 µL/min.

-

Dissociation: Switch to running buffer and monitor dissociation for 120s.

-

Data Fit: Use a 1:1 Langmuir binding model to extract

,-

Expected Result: Fast on/off rates typical of low-molecular-weight fragments.[1]

-

Structural Activity Relationship (SAR) & Optimization

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine core serves as a template.[1] Modifications at specific positions yield dramatic potency shifts.

| Position | Modification | Effect on Profile |

| 4-Amine | Alkylation | Usually abolishes activity (Loss of H-bond donor to hinge).[1] |

| 5-Position | Halogenation (F, Cl) | Increases lipophilicity; fills hydrophobic pocket; improves potency.[1] |

| Triazole Ring | Substitution (e.g., Methyl) | Can induce selectivity by targeting the "Gatekeeper" residue. |

| N1 of Pyrimidine | Alkylation | Used to attach solubilizing groups (e.g., morpholine) extending to solvent. |

Binding Mode Visualization

Caption: Schematic of the bidentate hydrogen bonding network between the inhibitor core and the kinase hinge region.

References

-

National Institutes of Health (NIH). (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link][1]

-

PubChem. (2025).[2] Compound Summary: N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-5-nitro-6-(4-(pyridin-2-ylthio)piperidin-1-yl)pyrimidin-4-amine.[1][2] Retrieved from [Link][1]

-

MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link][1]

Sources

- 1. N-(4-(4-(2H-1,2,4-triazol-3-ylamino)-6-chloropyrimidin-2-ylthio)phenyl)-3,3,3-trifluoropropanamide|1079394-23-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-5-nitro-6-(4-(pyridin-2-ylthio)piperidin-1-yl)pyrimidin-4-amine | C22H21N9O2S | CID 46885171 - PubChem [pubchem.ncbi.nlm.nih.gov]

characterization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

An In-Depth Technical Guide to the Characterization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine. This molecule integrates two pharmacologically significant scaffolds: a pyrimidine ring and a 1,2,4-triazole moiety, suggesting a high potential for biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the key physicochemical properties, a proposed synthetic route, and detailed protocols for analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explores the potential biological activities and mechanisms of action based on the established pharmacology of its constituent chemical motifs, providing insights into its prospective applications in modern drug discovery.

Introduction: The Convergence of Two Pharmacologically Privileged Scaffolds

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. A prominent strategy in this endeavor is the synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a prime example of such a design.

The 1,2,4-triazole ring is a ubiquitous feature in a multitude of clinically approved drugs, demonstrating a wide array of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] Its ability to engage in hydrogen bonding and its rigid planar structure contribute to its high affinity for various biological receptors.[1] Similarly, the pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents, including anticancer and antibacterial drugs.[3] The strategic fusion of these two pharmacophores in 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine presents a compelling case for its investigation as a potential lead compound in drug discovery programs.

This guide serves as a foundational resource for the scientific community, offering a detailed roadmap for the synthesis and comprehensive characterization of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | - |

| CAS Number | 1221974-59-9 | [4][5] |

| Molecular Formula | C₆H₆N₆ | [5] |

| Molecular Weight | 162.15 g/mol | [5] |

| Predicted LogP | -0.5 | ChemDraw Prediction |

| Predicted Solubility | Soluble in DMSO and methanol | Based on similar structures |

| Predicted Melting Point | >200 °C (with decomposition) | Based on similar structures |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine.

Detailed Experimental Protocol

Objective: To synthesize 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine via nucleophilic aromatic substitution.

Materials:

-

4-amino-6-chloropyrimidine

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a stirred solution of 4-amino-6-chloropyrimidine (1.0 eq) in anhydrous DMF, add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine.

Rationale for Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a mild inorganic base used to deprotonate the 1H-1,2,4-triazole, thereby activating it as a nucleophile.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for nucleophilic aromatic substitution on an electron-rich pyrimidine ring.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Structure-Activity Relationship Studies of Triazolopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide array of therapeutic potential.[1][2] This versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of triazolopyrimidines is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the principles and methodologies for conducting SAR studies on triazolopyrimidine derivatives. It includes detailed protocols for the synthesis of a representative analog, its characterization, and evaluation in a relevant biological assay, supplemented with practical insights and data interpretation strategies.

Introduction: The Significance of the Triazolopyrimidine Scaffold

Triazolopyrimidines are fused heterocyclic compounds containing a pyrimidine ring fused to a triazole ring. There are several isomeric forms, with the[1][3]triazolo[1,5-a]pyrimidine being one of the most extensively studied.[1] This scaffold is of significant interest in drug discovery due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets. Molecules incorporating the triazolopyrimidine core have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1] They have also been investigated as inhibitors of various enzymes, such as kinases, phosphodiesterases, and as antagonists for adenosine receptors.[4][5][6]

The development of potent and selective therapeutic agents based on the triazolopyrimidine scaffold relies heavily on a thorough understanding of its SAR. SAR studies explore how systematic changes in the chemical structure of a molecule affect its biological activity.[7] By identifying the key structural features responsible for a desired biological effect, medicinal chemists can rationally design new compounds with improved therapeutic properties.[7]

Core Principles of Structure-Activity Relationship (SAR) Studies

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure.[7] By modifying the structure, one can alter its physicochemical properties, such as size, shape, lipophilicity, and electronic distribution, which in turn influences its interaction with the biological target.

Key aspects of SAR exploration include:

-

Identification of the Pharmacophore: The essential structural features and their spatial arrangement required for biological activity.

-

Role of Substituents: Evaluating the impact of different functional groups at various positions on the scaffold. This includes considering their steric, electronic, and lipophilic contributions.

-

Bioisosteric Replacements: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired property without significantly altering the chemical structure.

-

Quantitative Structure-Activity Relationships (QSAR): The development of mathematical models that correlate the chemical structure of compounds with their biological activity.[8]

Visualizing the Triazolopyrimidine Scaffold and SAR Workflow

To effectively conduct SAR studies, a clear understanding of the core structure and a systematic workflow are essential.

Caption: General structure of the[1][3]triazolo[1,5-a]pyrimidine scaffold with potential modification sites (R1, R2, R3).

Caption: A typical iterative workflow for conducting SAR studies in drug discovery.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative triazolopyrimidine analog and its subsequent biological evaluation.

Synthesis of a 5,7-Disubstituted-[1][2][4]triazolo[1,5-a]pyrimidine Derivative

This protocol describes a common method for synthesizing the triazolopyrimidine core via the condensation of a 3-amino-1,2,4-triazole with a β-ketoester.

Objective: To synthesize 5-methyl-7-phenyl-[1][3]triazolo[1,5-a]pyrimidine.

Materials:

-

3-Amino-1,2,4-triazole

-

Ethyl benzoylacetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (10 mmol) and ethyl benzoylacetate (10 mmol) in glacial acetic acid (20 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold water to remove any residual acetic acid.

-

Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro Biological Evaluation: Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized triazolopyrimidine derivative against a specific protein kinase. Many triazolopyrimidines have been identified as kinase inhibitors.[4][9]

Objective: To determine the IC₅₀ value of the synthesized compound against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

-

Synthesized triazolopyrimidine compound

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplate

-

Microplate reader capable of detecting luminescence or fluorescence

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Positive control inhibitor (e.g., Staurosporine)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Compound Preparation: Prepare a stock solution of the synthesized triazolopyrimidine in DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Synthesized compound at various concentrations (or DMSO for the control)

-

Kinase enzyme

-

Substrate peptide

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction, generating a luminescent signal.

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation and Interpretation

A systematic presentation of SAR data is crucial for identifying trends and guiding the next round of synthesis. An SAR table is a common and effective way to organize this information.[3]

Table 1: Hypothetical SAR Data for Triazolopyrimidine Derivatives as Kinase Inhibitors

| Compound | R1 | R2 | IC₅₀ (nM) |

| 1a | -H | -Phenyl | 500 |

| 1b | -CH₃ | -Phenyl | 250 |

| 1c | -Cl | -Phenyl | 100 |

| 1d | -H | 4-Fluorophenyl | 300 |

| 1e | -Cl | 4-Fluorophenyl | 50 |

| 1f | -Cl | 4-Methoxyphenyl | 200 |

| 1g | -Cl | 2-Pyridyl | 75 |

Interpretation of Hypothetical Data:

-

Effect of R1: Comparing compounds 1a , 1b , and 1c , we can infer that substitution at the R1 position is favorable for activity. A small electron-withdrawing group like chlorine (1c ) provides a significant increase in potency compared to hydrogen (1a ) or a small alkyl group (1b ).

-

Effect of R2: The nature of the aryl group at R2 also plays a critical role. The introduction of a fluorine atom at the 4-position of the phenyl ring (1d vs. 1a ) improves activity. This effect is synergistic with the chlorine at R1 (1e ). However, an electron-donating group like methoxy (1f ) is detrimental to activity compared to the fluoro-substituted analog (1e ). Replacing the phenyl ring with a bioisosteric pyridyl ring (1g ) maintains good activity.

Advanced SAR Methodologies

Beyond the initial screening, computational methods can provide deeper insights and accelerate the drug discovery process.[8]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. It can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the physicochemical properties of compounds with their biological activities.[8] These models can then be used to predict the activity of virtual compounds before their synthesis.

Caption: A simplified signaling pathway illustrating the mechanism of action of a triazolopyrimidine as a Receptor Tyrosine Kinase (RTK) inhibitor.

Conclusion

The triazolopyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. A systematic and iterative approach to SAR studies, combining chemical synthesis, biological evaluation, and computational modeling, is essential for unlocking the full therapeutic potential of this versatile heterocyclic system. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively explore the SAR of triazolopyrimidines and accelerate the discovery of new drug candidates.

References

-

El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ejournal.upi.edu. Retrieved from [Link]

-

(2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed. Retrieved from [Link]

-

(n.d.). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. PubMed Central. Retrieved from [Link]

-

(2025). SAR: Structure Activity Relationships. CDD Vault. Retrieved from [Link]

-

(2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. PubMed. Retrieved from [Link]

-

(2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Retrieved from [Link]

-

(n.d.). Structure–activity relationship. Wikipedia. Retrieved from [Link]

-

(n.d.). Synthesis of triazolopyrimidine derivatives, in two steps. ResearchGate. Retrieved from [Link]

-

(n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. Retrieved from [Link]

-

(n.d.). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Retrieved from [Link]

-

(2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters - ACS Publications. Retrieved from [Link]

-

(n.d.). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. Retrieved from [Link]

-

(2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. Retrieved from [Link]

-

(n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

-

(2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. PubMed. Retrieved from [Link]

-

(n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and SAR of[1][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

-

(2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. PMC - PubMed Central. Retrieved from [Link]

-

(2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. ejournal.upi.edu. Retrieved from [Link]

-

(n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]

-

(n.d.). Chemical structure of triazolopyrimidine derivatives as PDE4BIs (53, 54). ResearchGate. Retrieved from [Link]

-

(2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. ACS Publications. Retrieved from [Link]

-

(2016). On Exploring Structure Activity Relationships. PMC - NIH. Retrieved from [Link]

-

(n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

-

(n.d.). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]

-

(2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology. Retrieved from [Link]

Sources

- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. collaborativedrug.com [collaborativedrug.com]

- 4. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

measuring the IC50 of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs

Application Note: Precision Measurement of IC50 for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Analogs via TR-FRET Kinase Assays

Abstract

This guide details the protocol for determining the half-maximal inhibitory concentration (

Introduction & Mechanistic Rationale

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, often designed to target the ATP-binding pocket of serine/threonine kinases (e.g., PLK4, JAK family).

-

The Hinge Binder: The pyrimidin-4-amine moiety typically forms hydrogen bonds with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

-

The Triazole Effector: The 1,2,4-triazole substituent often extends into the solvent-exposed region or interacts with the gatekeeper residue, modulating selectivity and solubility.

Why TR-FRET? Standard fluorescence intensity assays are susceptible to "inner filter effects" where the test compound absorbs excitation or emission light. Triazole-pyrimidine analogs can exhibit autofluorescence. TR-FRET employs a long-lifetime Lanthanide donor (Europium), allowing measurement after short-lived compound fluorescence has decayed, ensuring data integrity.

Experimental Design Strategy

Assay Principle (Competition Binding)

Instead of measuring substrate phosphorylation (activity assay), we utilize a Binding Assay to measure thermodynamic affinity (

-

Tracer: A fluorescently labeled ATP-competitive small molecule (Alexa Fluor™ 647 conjugate).

-

Antibody: A Europium (Eu)-labeled antibody that specifically binds the kinase of interest (e.g., anti-GST-Eu for GST-tagged kinases).

-

Signal: When the tracer binds the kinase, the Eu-antibody and Tracer are in proximity, allowing FRET. The inhibitor displaces the tracer, reducing the FRET signal.

Visualizing the Assay Logic

Figure 1: Mechanism of the TR-FRET Competition Binding Assay. The inhibitor displaces the tracer, breaking the energy transfer pathway.

Detailed Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Kinase Buffer A | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological stability. |

| Eu-Antibody | LanthaScreen™ Eu-anti-GST (2 nM final) | FRET Donor. |

| Kinase Tracer | Tracer 222 or 178 (Optimized via | FRET Acceptor. |

| Test Compounds | 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs | 10 mM stock in 100% DMSO. |

| Plate | 384-well Low Volume White Round Bottom (Corning 4513) | Minimizes reagent usage & background. |

Compound Preparation (Acoustic or Manual)

Precision is paramount. DMSO concentration must remain constant across the plate (typically 1%).

-

Stock Prep: Dissolve analogs to 10 mM in anhydrous DMSO. Vortex for 1 minute to ensure triazole solubility.

-

Serial Dilution (16-point):

-

Prepare a 3-fold serial dilution series in 100% DMSO.

-

Top Concentration: 1 mM (Final assay conc: 10 µM).

-

Low Concentration: ~0.07 nM.

-

-

Intermediate Dilution: Dilute the DMSO series 1:100 into Kinase Buffer A to create a "4x" working solution (4% DMSO).

Assay Workflow

Figure 2: Step-by-step liquid handling workflow for a 20 µL final reaction volume.

Critical Step: Add the Kinase/Antibody mix before the Tracer. This allows the inhibitor to interact with the kinase binding site prior to competition with the high-affinity tracer, preventing kinetic lag artifacts.

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable. Calculate the Emission Ratio (ER) for each well:

Curve Fitting

Plot log[Inhibitor] (x-axis) vs. Emission Ratio (y-axis). Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:

-

Top: Signal of DMSO control (0% inhibition).

-

Bottom: Signal of positive control (e.g., Staurosporine, 100% inhibition).

-

Hill Slope: Should be near -1.0. A slope < -1.5 suggests aggregation or non-specific binding (common with hydrophobic triazole tails).

Quality Control (Z-Prime)

A robust assay must have a Z' factor > 0.5.

- : Standard deviation.

- : Mean signal.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal Window | Tracer concentration too high. | Run a Tracer Titration. Use tracer at |

| Steep Hill Slope (>2) | Compound aggregation. | Add 0.01% Triton X-100 to buffer; ensure DMSO < 2%. |

| Inconsistent Replicates | Triazole precipitation. | Verify solubility of the specific analog using nephelometry. |

| High Background | Eu-Ab non-specific binding. | Optimize antibody concentration; check kinase purity. |

References

-

National Institutes of Health (NIH). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. PubMed Central. Available at: [Link]

-

MDPI. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation. (Discusses Triazole linker chemistry and IC50 methodology). Available at: [Link]

-

National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Protocol reference for aminopyrimidine kinase assays). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Triazole Formation Optimization (CuAAC & RuAAC)

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-OPT-2024[1]

Welcome to the Click Chemistry Optimization Hub. You are likely here because your triazole formation is sluggish, yielding byproducts, or failing to meet regioselectivity standards.[1] This guide moves beyond basic textbook definitions to address the causality of reaction failure and the mechanics of optimization.

Part 1: The Standard – Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

Target: 1,4-Disubstituted 1,2,3-Triazoles Mechanism: Stepwise copper-acetylide formation (Not a concerted concerted pericyclic reaction).[1]

The Reaction is Stalled or Sluggish

Symptom: The reaction mixture turns green or blue and conversion halts. Diagnosis: Catalyst Death via Oxidation. The active species is Cu(I) (yellow/colorless).[2] If the solution turns green/blue, Cu(I) has oxidized to Cu(II), which is inactive for the cycloaddition cycle.[1] This is the most common failure mode.

Troubleshooting Protocol:

-

Check the Reductant: Are you using Sodium Ascorbate?

-

Why: Ascorbate reduces Cu(II) (from CuSO₄) to Cu(I) in situ and keeps it reduced.

-

Fix: Add an additional 0.5–1.0 equivalent of Sodium Ascorbate. If the yellow color returns, the reaction will restart.

-

-

Oxygen Exclusion:

-

Why: Dissolved O₂ rapidly oxidizes Cu(I) to Cu(II) and generates Reactive Oxygen Species (ROS) that degrade biomolecules.

-

Fix: Degas solvents (sparge with Argon/N₂ for 15 mins) before adding the copper source.

-

-

Ligand Selection (The Critical Variable):

Ligand Decision Matrix:

| Condition | Recommended Ligand | Why? |

| Organic Solvents (DMSO/DMF) | TBTA | Poor water solubility; protects Cu(I) from oxidation in organic media. |

| Aqueous/Bioconjugation | THPTA | Water-soluble; blocks ROS generation; protects proteins/DNA. |

| Low Concentration (<10 µM) | BTTAA | Higher affinity for Cu(I) than THPTA; prevents Cu stripping by dilute biomolecules. |

Solubility & Solvent Effects

Question: "My reagents are hydrophobic. Can I just run this in DCM?" Answer: You can, but you lose the "Water Acceleration Effect."[1]

The Science: CuAAC rates are significantly faster in water due to the hydrophobic effect, which forces the organic reactants into the catalytic pocket.

-

Recommendation: Use a biphasic or miscible system like tBuOH:Water (1:1) .

-

tBuOH solubilizes the organic azide/alkyne.

-

Water solubilizes the CuSO₄/Ascorbate and provides the rate acceleration.

-

-

Alternative: If strictly anhydrous conditions are required (rare for CuAAC), use DMSO with a Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) and TBTA, but strictly exclude oxygen.[1]

Part 2: The Alternative – Ru(II)-Catalyzed Cycloaddition (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles Mechanism: Oxidative coupling via a Ruthenacycle.[1][3][4]

Regioselectivity Issues

Symptom: Getting a mixture of 1,4 and 1,5 isomers or poor yield. Diagnosis: Steric failure or improper catalyst choice.[1]

Troubleshooting Protocol:

-

Catalyst Choice:

-

Substrate Constraint:

-

Atmosphere:

-

RuAAC is not as air-tolerant as CuAAC. It generally requires an inert atmosphere (N₂/Ar) and anhydrous solvents (Dioxane, Toluene, THF).[1]

-

Part 3: Visualizing the Workflow

The following diagrams illustrate the mechanistic failure points and the decision logic for optimization.

Diagram 1: The CuAAC Catalytic Cycle & Failure Modes

Caption: The Cu(I) cycle (blue path) drives the reaction. Oxygen (red path) acts as a "cycle killer," oxidizing the catalyst to the inactive Cu(II) state.

Diagram 2: Optimization Decision Tree

Caption: Logic flow for selecting the correct ligand and solvent system based on substrate type.

Part 4: Downstream Processing (Copper Removal)

For pharmaceutical applications, residual copper is a critical impurity.[1] Simple extraction is often insufficient.[1]

Protocol: Chelation Wash

-

Dilute: Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Chelate: Wash the organic layer with 0.1 M EDTA (pH 7) or 10% Ammonium Hydroxide .

-

Indicator: The aqueous layer will turn blue (Cu-EDTA or Cu-Amine complex).

-

-

Repeat: Repeat the wash until the aqueous layer remains colorless.

-

Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol: Solid Phase Extraction (For sensitive samples)

-

Add Cuprisorb™ or a thiol-functionalized silica scavenger to the reaction mixture.

-

Stir for 30 minutes.

-

Filter the resin. This avoids liquid-liquid extraction steps that might precipitate proteins.[1]

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][5] Organic Letters. (Introduction of TBTA). Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie. (Introduction of THPTA). Link

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society. (RuAAC Discovery).[4] Link

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

Technical Support Center: Optimization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Scaffolds

Current Status: Online Operator: Senior Application Scientist Ticket ID: TOX-RED-001 Subject: Reducing Cytotoxicity & Improving Metabolic Stability of Triazolyl-Pyrimidine Derivatives

Executive Summary

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for adenosine receptor antagonists (A2A), kinase inhibitors (e.g., CDK, Src/Abl), and epigenetic modulators (LSD1). However, researchers often encounter a "cytotoxicity cliff" during lead optimization. This toxicity usually stems from three distinct sources:

-

Off-Target Kinase Inhibition: Promiscuous binding due to the planar nature of the pyrimidine-amine hinge binder.

-

Metabolic Activation: Oxidation of the pyrimidine C5 position or the triazole ring leading to reactive quinone-imine intermediates.

-

Assay Interference: False positives in tetrazolium-based assays (MTT/MTS) due to intrinsic redox activity.

This guide provides a systematic troubleshooting workflow to decouple these factors and engineer safer derivatives.

Structural Optimization (SAR) Guide

The Problem: Metabolic "Soft Spots"

The unsubstituted pyrimidine ring, particularly at the C5 position, is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can generate electrophilic species that covalently bind to cellular proteins, causing hepatotoxicity.

The Solution: Steric & Electronic Blockades

To mitigate this, you must block metabolic hotspots without destroying the binding affinity.

Optimization Workflow Diagram

The following diagram illustrates the decision logic for structural modification to reduce toxicity.

Caption: Decision tree for structural optimization based on metabolic stability data.

Key SAR Modifications

| Position | Modification | Rationale |

| Pyrimidine C5 | Substitute with -F or -CH3 | Blocks CYP-mediated oxidation; Fluorine resists metabolism while maintaining small steric footprint. |

| Triazole Ring | Scaffold Hop to Isoxazole | 1,2,4-triazoles can be metabolic liabilities. Replacing with isoxazole (e.g., Compound 13b) has shown ~7-fold improvement in stability [1].[1] |

| Amine (-NH2) | Methylation or Cyclization | Primary amines can be glucuronidated. Cyclizing to a fused system (e.g., purine-like) can improve stability but changes kinase selectivity. |

| Solubilizing Tail | Add Morpholine | Poor solubility causes cell membrane disruption (false tox). Adding a morpholine tail improves solubility and reduces non-specific toxicity [2]. |

Assay Interference Troubleshooting

CRITICAL WARNING: Aminopyrimidine derivatives are known to interfere with MTT and MTS assays. They can inhibit mitochondrial dehydrogenases or directly reduce tetrazolium salts, leading to false viability data (underestimation of toxicity) [3].

Protocol: Validating Cytotoxicity Readouts

Do not rely on a single endpoint. Use this "Orthogonal Assay" approach.

Step 1: The Cell-Free Check

-

Prepare culture media without cells.

-

Add your compound at the highest test concentration (e.g., 50 µM).

-

Add MTT reagent and incubate for 2 hours.

-

Result: If the media turns purple, your compound is chemically reducing MTT. Discard MTT data.

Step 2: The ATP Switch Switch to a luminescence-based ATP assay (e.g., CellTiter-Glo).

-

Why: ATP levels drop rapidly upon cell death and are less susceptible to chemical interference by nitrogen heterocycles.

-

Method:

-

Treat cells for 48h.

-

Add CellTiter-Glo reagent (lyses cells and inhibits ATPases).

-

Measure Luminescence.

-

Step 3: Visual Confirmation Always perform microscopy before adding reagents.

-

Look for precipitation : Crystals on the cell layer indicate solubility limits, not true toxicity.

-

Look for vacuolization : A sign of lysosomal trapping (common with basic amines).

Metabolic Stability & Reactive Metabolite Trapping[2]

If your compound is toxic in HepG2 cells but not in enzyme assays, it is likely generating a reactive metabolite.

Protocol: GSH Trapping Assay

This experiment determines if your molecule forms reactive electrophiles (e.g., quinone-imines).

Materials:

-

Human Liver Microsomes (HLM)[2]

-

NADPH regenerating system

-

Glutathione (GSH) or Dansyl-GSH (for fluorescence detection)

Procedure:

-

Incubate Compound (10 µM) with HLM (1 mg/mL) and GSH (5 mM) at 37°C for 60 mins.

-

Quench with ice-cold Acetonitrile.

-

Analyze supernatant via LC-MS/MS.

Data Interpretation:

-

Neutral Loss Scan: Look for a mass shift of +307 Da (Compound + GSH).

-

Result: If a GSH adduct is found, your pyrimidine or triazole ring is being oxidized to a reactive species.

-

Fix: Return to Section 2 and apply "Strategy A" (Block C5 position).

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell media at 10 µM. How do I fix this? A: The planar triazolyl-pyrimidine system often stacks (aggregates).

-

Immediate Fix: Formulate in 0.5% DMSO + 1% Solutol HS15.

-

Chem Fix: Disrupt planarity by adding an ortho-substituent on the phenyl ring (if present) or converting the salt form (e.g., Mesylate or HCl salt) to improve dissolution kinetics [4].

Q: Why is my compound toxic to normal fibroblasts (HFF-1) but active in cancer cells? A: This indicates a lack of selectivity, likely due to off-target kinase inhibition (e.g., CDK2 inhibition affects normal cell cycle).

-

Troubleshooting: Run a "Kinase Profiling" panel (ScanMAX or similar) to identify off-targets. If CDK2/9 are hit, reduce the H-bond donor capability of the C4-amine.

Q: Can I replace the 1,2,4-triazole with a 1,2,3-triazole? A: Yes, but be cautious. While 1,2,3-triazoles are accessible via Click chemistry, they often have different dipole moments which can alter the binding orientation in the ATP pocket. 1,2,4-triazoles are generally preferred for hydrogen bonding networks in the hinge region.

References

-

Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. Source: Bioorganic Chemistry (2025).[3] Summary: Demonstrates scaffold hopping from triazole to isoxazole to improve metabolic stability (7-fold increase) and reduce toxicity. URL:[Link]

-

Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Source: Journal of Medicinal Chemistry (via PMC). Summary: Discusses the addition of solubilizing tails (morpholine/piperazine) to prevent membrane retention and non-specific toxicity. URL:[Link]

-

Pitfalls of the MTT assay: Direct and off-target effects of inhibitors. Source: Semantics Scholar / Chemotherapy (2004). Summary: details how kinase inhibitors and nitrogen heterocycles interfere with tetrazolium reduction, leading to false data. URL:[Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PMC (2019). Summary: A fundamental guide on replacing phenyl/heteroaryl rings to block metabolic soft spots. URL:[Link]

Sources

Technical Support Center: Regioselectivity in Triazolopyrimidine Synthesis

Status: Operational Ticket: #TP-REGIO-001 Subject: Managing Regioselectivity and Isomer Differentiation in [1,2,4]Triazolo[1,5-a]pyrimidine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

In the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines—a scaffold critical for anticancer and antiviral drug discovery—regioselectivity is the primary failure mode. The condensation of 3-amino-1,2,4-triazole with unsymmetrical 1,3-electrophiles (e.g.,

-

Target Isomer ([1,5-a]): Thermodynamically stable.[1][2] Formed via attack of the ring nitrogen (N-2) on the most electrophilic center.

-

Kinetic Isomer ([4,3-a]): Often formed faster but less stable. Formed via attack of the ring nitrogen (N-4) or alternative cyclization pathways.

Critical Insight: The [4,3-a] isomer can often be converted to the desired [1,5-a] isomer via the Dimroth Rearrangement . Understanding this mechanism is the key to rescuing "failed" batches.

Troubleshooting Workflow

Symptom A: "I isolated the wrong isomer (or a mixture)."

Diagnosis: The reaction was likely kinetically controlled or stopped before thermodynamic equilibrium was reached. Solution: Force the Dimroth Rearrangement .

The Dimroth Rearrangement Protocol: If you have isolated the [4,3-a] isomer (or a mixture), you do not need to discard it. You can isomerize it to the [1,5-a] form.

-

Acidic Method (Standard): Reflux the material in Glacial Acetic Acid (AcOH) for 2–4 hours. The acidic medium protonates the pyrimidine ring, facilitating ring opening and re-closure to the stable [1,5-a] form.

-

Basic Method (Alternative): Reflux in Ethanol with catalytic Sodium Ethoxide (NaOEt) or Potassium Carbonate (

). Note: Use caution with ester substituents which may hydrolyze.

Symptom B: "My reaction yields are low, and I see multiple spots on TLC."

Diagnosis: Competing nucleophilic attacks due to solvent effects or lack of pH control. Solution: Switch solvent systems to favor the thermodynamic product directly.

| Variable | Recommendation | Mechanistic Rationale |

| Solvent | Glacial Acetic Acid or DMF | AcOH promotes the Dimroth rearrangement in situ, converting any kinetic [4,3-a] product to [1,5-a] immediately. |

| Temperature | >100°C (Reflux) | High thermal energy is required to overcome the activation barrier for the rearrangement. Room temperature reactions often trap the kinetic isomer. |

| Catalyst | Piperidine or NaOAc | Buffered conditions can assist in the dehydration step without quenching the nucleophilicity of the aminotriazole. |

Visualizing the Mechanism: The Dimroth Rearrangement

The following diagram illustrates the pathway from the kinetic [4,3-a] product to the thermodynamic [1,5-a] product. This rearrangement proceeds via an ANRORC -like mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).

Caption: The Dimroth rearrangement mechanism converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer via ring opening and rotation.

Analytical Validation: How to Distinguish Isomers

Standard 1H NMR is often insufficient because the chemical shift differences can be subtle (< 0.5 ppm) and solvent-dependent. The Gold Standard for differentiation is 15N HMBC NMR .

Method 1: 15N HMBC (Definitive)

This technique detects the chemical shift of the nitrogen atoms via coupling to protons.

-

[1,2,4]Triazolo[1,5-a]pyrimidine (Target):

-

Contains a "pyrrole-like" bridgehead nitrogen (N-1 in some numberings, but chemically distinct).[3]

-

Key Signal: Look for a shielded nitrogen signal typically in the -160 to -200 ppm range (relative to nitromethane) or distinct cross-peaks to the bridgehead proton.

-

-

[1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic):

-

The bridgehead nitrogen is "pyridine-like."[3]

-

Key Signal: Look for a deshielded nitrogen signal, typically >250 ppm .

-

Method 2: 1H NMR Cues (Quick Check)

While less definitive, specific trends exist for the proton on the triazole ring (H-2) or the pyrimidine ring protons.

| Feature | [1,5-a] Isomer (Thermodynamic) | [4,3-a] Isomer (Kinetic) |

| Triazole H-2 Shift | Typically Downfield (more deshielded) | Typically Upfield |

| Stability | Stable in acid/base reflux | Rearranges to [1,5-a] in acid/base |

| Solubility | Often less soluble in polar solvents | Often more soluble |

Frequently Asked Questions (FAQs)

Q: Can I predict the regioselectivity based on my electrophile? A: Generally, yes.

-

Symmetrical 1,3-diketones: Regioselectivity is irrelevant (product is symmetric).

- -Keto Esters: The exocyclic amine (N-NH2) of the triazole usually attacks the ketone carbonyl (more electrophilic), while the ring nitrogen (N-2) attacks the ester. This favors the [1,5-a] pathway directly.

-

-Unsaturated Ketones: These often react via Michael addition followed by cyclization. Sterics at the

Q: Why did my Dimroth rearrangement fail? A: Check your pH and water content.

-

pH: The rearrangement requires protonation (acid) or deprotonation (base) to initiate ring opening. Neutral conditions will stall the reaction.

-

Water: If using acid catalysis (AcOH), ensure the system is not "wet" enough to hydrolyze the pyrimidine ring entirely, destroying the product.

Q: Is X-ray crystallography necessary? A: It is the only way to be 100% certain if 15N NMR is unavailable. However, performing a "chemical test" is faster: take a small aliquot of your product, reflux it in AcOH for 2 hours, and take an NMR. If the spectrum changes, you likely had the [4,3-a] isomer. If it remains unchanged, you likely have the stable [1,5-a] isomer.

References

-

Mechanistic Insight & 15N NMR Differentiation: Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

-

Dimroth Rearrangement Overview: Potts, K. T., et al. (1971). 1,2,4-Triazoles.[1][4][5][6][7][8][9][10][11] XXVI. The Dimroth rearrangement of some 1,2,4-triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry.

-

Synthesis & Regioselectivity Review: Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

-

Microwave-Assisted Synthesis: Bhosale, V. N., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. MDPI.

Sources

- 1. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Scilit [scilit.com]

- 2. benthamscience.com [benthamscience.com]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

improving the pharmacokinetic profile of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Technical Support Center: Pharmacokinetic Optimization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Case ID: PK-OPT-TRZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary: The Scaffold Paradox

Welcome to the optimization hub for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine . You are likely working with this scaffold because it is a "privileged structure" in medicinal chemistry—capable of inhibiting kinases (e.g., BTK, JAK) or antagonizing adenosine receptors (e.g., A2A).[2][3]

The Core Problem: This molecule exhibits the classic "Brick Dust" paradox.

-

High Polarity: The triazole and amine groups create high Polar Surface Area (PSA), theoretically aiding water affinity.[2]

-

High Lattice Energy: The planar heterocyclic rings facilitate strong

stacking, leading to high melting points and poor thermodynamic solubility.[1][2] -

Rapid Clearance: If solubilized, the exposed primary amine and electron-deficient ring often lead to rapid renal excretion or N-acetylation.[1][2]

This guide provides a modular troubleshooting approach to turning this scaffold into a drug-like candidate.

Troubleshooting Modules

Module A: Solubility & Dissolution (The "Brick Dust" Issue)

User Report: "My compound precipitates in PBS or has low oral exposure despite high potency."

Diagnosis: The planar nature of the triazolyl-pyrimidine system causes tight crystal packing.[2]

Troubleshooting Steps:

| Strategy | Mechanism of Action | Implementation Protocol |

| 1. Disrupt Planarity | Causality: Planar rings stack like plates.[1][2] Introducing "kinks" (sp3 carbons) prevents this stacking, lowering lattice energy.[1][2][3] | Action: Introduce a methyl or cyclopropyl group at the C5 position of the pyrimidine or on the triazole ring.[2] This creates a "molecular twist."[1][2] |

| 2. Salt Selection | Causality: The pyrimidine nitrogen (N1) is weakly basic.[2] Strong acids can disrupt the lattice.[2] | Action: Screen Mesylate or Tosylate salts.[1][2] Avoid HCl if the melting point is already >200°C, as HCl salts often have the "common ion effect" in the stomach.[2] |

| 3. Amorphous Solid Dispersion (ASD) | Causality: Trapping the molecule in a high-energy amorphous state prevents crystallization.[1][2] | Action: Use Hot Melt Extrusion (HME) with polymers like HPMCAS or PVP-VA64 . |

Q: Why not just add DMSO? A: DMSO is toxic in vivo.[1][2] For animal studies, use a co-solvent system: 5% DMSO / 40% PEG400 / 55% Water.[1][2][3] If precipitation occurs immediately, switch to 10% Solutol HS 15.[1][2]

Module B: Metabolic Stability (The "Clearance" Issue)

User Report: "Microsomal half-life (

Diagnosis: The primary amine is a soft spot for N-acetyltransferases (NAT), and the pyrimidine C5 position is prone to oxidative attack by CYP450s.[2]

Troubleshooting Steps:

-

Block N-Acetylation:

-

Block C5 Oxidation:

-

Deuteration (Deuterium Switch):

Module C: Permeability (The "Bioavailability" Issue)

User Report: "Solubility is good, stability is okay, but Cmax is still low."

Diagnosis: High Polar Surface Area (PSA > 100 Ų) or P-glycoprotein (P-gp) efflux.[1][2][3]

Troubleshooting Steps:

-

Prodrug Strategy: Mask the primary amine with a phosphonooxymethyl group (e.g., similar to the Fosphenytoin strategy).[2] This increases solubility and permeability, then cleaves in plasma to release the active drug.[2]

-

Lipophilicity Tuning: If LogD < 0, the molecule is too polar to cross membranes.[2] Add a lipophilic tail (e.g., a trifluoromethyl-benzyl group) to the triazole to push LogD into the "sweet spot" (1.0 - 3.0).[1][2]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the pharmacokinetic profile of your scaffold.

Caption: Decision Logic for Pharmacokinetic Optimization. Blue: Start; Yellow: Assay Checkpoints; Red: Structural/Formulation Interventions; Green: Success State.[2][3]

Experimental Protocols

To validate your improvements, you must run these specific assays. Do not rely on calculated properties alone.

Protocol A: Microsomal Stability Assay (The "Go/No-Go" Test)

Purpose: To determine Intrinsic Clearance (

Reagents:

-

Test Compound (10 mM DMSO stock)

-

Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)[1][2][3]

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)[1][2][3]

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)[2][3]

Procedure:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately add aliquots to 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1][2]

Calculation:

Plot ln(% remaining) vs. time. The slope is

Protocol B: Kinetic Solubility Assay

Purpose: Rapidly assess if structural modifications have improved "brick dust" properties.[1][2]

-

Preparation: Dispense 10 µL of 10 mM compound stock (DMSO) into a 96-well plate.

-

Dilution: Add 190 µL of PBS (pH 7.4). Final DMSO concentration is 5%.[1][2]

-

Incubation: Shake at room temperature for 2 hours.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

-

Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare against a standard curve of the compound fully dissolved in acetonitrile.

References & Further Reading

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[1][2] (Standard reference for solubility and metabolic stability protocols).

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] Link (Source for C5-fluorination strategy).[1][2][3]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Elsevier.[1][2] (Source for salt selection and bioisosterism).[1][2][3]

-

Kerns, E. H., et al. (2008). "In vitro solubility assays in drug discovery."[1][2] Current Drug Metabolism, 9(9), 879-885.[1][2][3] (Source for Kinetic Solubility Protocol).

-

Zhu, L., et al. (2020). "Strategies for Improving the Solubility and Bioavailability of Poorly Water-Soluble Drugs."[2] Frontiers in Pharmacology. (Source for ASD and formulation strategies).

Sources

Validation & Comparative

Cross-Reactivity Profiling of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

This guide provides a technical analysis of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS: 1221974-59-9), a privileged scaffold used primarily in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., JAK, RET, SRC).

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (hereafter TP-Amine ) is a low-molecular-weight fragment (MW 162.15) designed to bind the ATP-hinge region of protein kinases. Unlike the natural ligand Adenine , which is universally promiscuous, TP-Amine introduces a triazole moiety at the C6 position of the pyrimidine ring. This modification serves two critical functions:

-

Electronic Modulation: It alters the electron density of the pyrimidine, tuning the pKa of the N1/N3 nitrogens for optimal hydrogen bonding with the kinase hinge region.

-

Vector Extension: The triazole acts as a rigid vector, allowing subsequent chemical elaboration to access the "gatekeeper" or "solvent-front" pockets (as seen in advanced inhibitors like Lunbotinib ).

This guide compares TP-Amine against standard kinase fragments, detailing its cross-reactivity profile, biophysical performance, and experimental validation protocols.

Comparative Analysis: TP-Amine vs. Alternatives

The following table contrasts TP-Amine with standard hinge-binding fragments used in early-stage discovery.

| Feature | TP-Amine (Subject) | Adenine (Natural Ligand) | 4-Aminopyrimidine (Parent Scaffold) | Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) |

| Structure | Pyrimidine + Triazole | Purine | Pyrimidine | Fused Bicyclic |

| Ligand Efficiency (LE) | High (>0.45) | Moderate | High | Moderate |

| Selectivity Potential | Moderate (Tunable via Triazole) | Very Low (Promiscuous) | Low (Too small) | High (Shape complementarity) |

| Solubility (pH 7.4) | High (Polar Triazole) | Moderate | High | Low/Moderate |

| Primary Liability | H-Bond Donor/Acceptor Mismatch in some kinases | Universal Binding | Weak Affinity (µM-mM range) | Metabolic Stability (Oxidation) |

| Key Application | FBDD for Tyrosine Kinases (RET, JAK) | Reference Standard | Starting Block | Lead Optimization |

Performance Insights

-

Selectivity Mechanism: Unlike Adenine, which binds almost every ATP-utilizing enzyme, TP-Amine's selectivity is derived from the specific angle of the triazole substituent. This allows it to clash with the "gatekeeper" residue in kinases with smaller ATP pockets (e.g., p38 MAPK) while accommodating those with larger pockets (e.g., RET, SRC).

-

Solubility Advantage: The high nitrogen count (6 nitrogens) significantly lowers logP compared to phenyl-substituted pyrimidines, making TP-Amine an ideal "soluble anchor" for growing hydrophobic tails.

Cross-Reactivity & Profiling Methodology

Profiling a fragment requires high-sensitivity assays because fragments typically bind with weak affinity (

Recommended Profiling Workflow

To accurately profile TP-Amine, a tiered approach is required: Biophysical Screening followed by Kinome Mapping .

Caption: Tiered profiling workflow ensuring valid hit identification before expensive kinome-wide scanning.

Expected Cross-Reactivity Profile (Kinome)

Based on the scaffold's structural properties and data from analogous inhibitors (e.g., Lunbotinib precursors), TP-Amine is expected to show activity against:

-

Primary Targets (High Affinity):

-

RET Kinase: The pyrimidine-amine motif forms a canonical donor-acceptor pair with the hinge residues (e.g., Ala807 in RET).

-

SRC Family Kinases: Structural compatibility with the active conformation.

-

-

Off-Targets (Cross-Reactivity):

-

JAK Family (JAK1/2): High structural homology in the ATP-binding site.

-

Adenosine Receptors (A2A): A common liability for aminopyrimidine scaffolds due to mimicry of the adenosine core.

-

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Objective: To validate direct binding of TP-Amine to a specific kinase domain (e.g., RET) by measuring thermal stabilization.

Reagents:

-

Recombinant Kinase Domain (e.g., RET, >90% purity).

-

SYPRO Orange dye (5000x stock).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

-

Preparation: Dilute Kinase to 2

in Buffer. Dilute SYPRO Orange to 5x. -

Compound Addition: Add TP-Amine (dissolved in DMSO) to a final concentration of 100

(1% DMSO final). Include a DMSO-only control and a Positive Control (e.g., Staurosporine). -

Plate Setup: Dispense 20

per well in a 384-well white PCR plate. -

Run: Use a qPCR instrument (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

-

Analysis: Calculate

(melting temperature) using the Boltzmann fit. A

Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (

Setup:

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Amine coupling of the Kinase to ~3000 RU.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Cycle:

-

Injection: Inject TP-Amine at 6 concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100

). -

Flow Rate: 30

/min. -

Contact Time: 60 seconds association, 120 seconds dissociation.

-

Regeneration: Usually not needed for fragments (rapid off-rate); if necessary, use 10 mM Glycine pH 2.5.

-

Data Fitting: Fit to a 1:1 Langmuir binding model (Steady State Affinity if off-rate is too fast).

Mechanistic Diagram: Hinge Binding Mode

The following diagram illustrates the predicted binding mode of TP-Amine within the kinase hinge region, highlighting the critical Hydrogen Bonds (H-Bonds).

Caption: Predicted bidentate H-bond interaction between TP-Amine and the kinase hinge backbone.

References

-

BenchChem. (2024). 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Product Data. Retrieved from

-

MedKoo Biosciences. (2024). Lunbotinib (TPX-0046) Product Description and SAR Context. Retrieved from

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Lunbotinib Ligand Page. Retrieved from

- Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for fragment profiling).

head-to-head comparison of different synthetic routes to triazolopyrimidines

Content Type: Comparative Technical Guide

Subject: Head-to-Head Comparison of Synthetic Routes to

Executive Summary

The triazolopyrimidine scaffold, specifically the

However, the synthesis of this scaffold is plagued by a classic regioselectivity problem: the competition between the kinetic

Part 1: The Isomer Challenge & Dimroth Rearrangement

Before evaluating synthetic routes, one must understand the mechanism that dictates product identity. The formation of the triazolopyrimidine system often yields the

Mechanistic Pathway

The rearrangement involves the nucleophilic attack of a hydroxide (or base) on the pyrimidine ring, ring opening, rotation, and recyclization.

Figure 1: The Dimroth Rearrangement mechanism.[1] The kinetic [4,3-a] isomer converts to the stable [1,5-a] form under basic/thermal stress.

Part 2: Head-to-Head Route Comparison

We compare three distinct methodologies:

-

Route A: Cyclocondensation of 3-Amino-1,2,4-triazole with 1,3-Electrophiles.

-

Route B: Oxidative Cyclization of 2-Hydrazinopyrimidines (The "Inverse" Approach).

-

Route C: Microwave-Assisted Multicomponent Reaction (MCR).[2]

Route A: The Classical Cyclocondensation

Reaction of 3-amino-1,2,4-triazole + 1,3-dicarbonyls (or enaminones).

-

Mechanism: The exocyclic amine of the triazole attacks the carbonyl.

-

Pros: Cheap starting materials; scalable.

-

Cons: Severe Regioselectivity Issues. The amine can attack either carbonyl of an asymmetrical 1,3-dicarbonyl, leading to mixtures of 5-substituted and 7-substituted isomers. Separation is often difficult.

-

Verdict: Use only for symmetrical electrophiles.

Route B: Oxidative Cyclization (The High-Fidelity Route)

Reaction of 2-hydrazinopyrimidines + Aldehydes

-

Mechanism: Formation of a hydrazone followed by oxidation (using IBD or NCS) to a nitrilimine-like intermediate that cyclizes.[3]

-

Pros: High Regiocontrol. The substitution pattern is fixed by the starting pyrimidine.

-

Cons: Requires hypervalent iodine or chlorinating agents; initially yields the

isomer, requiring a subsequent rearrangement step if the -

Verdict: Best for complex substitution patterns where regiochemistry is critical.

Route C: Microwave-Assisted MCR (The Green Route)

One-pot: Aldehyde + 1,3-Dicarbonyl + 3-Amino-1,2,4-triazole.

-

Mechanism: Biginelli-like condensation often catalyzed by ionic liquids or weak acids under microwave irradiation.

-

Pros: Speed. Reaction times reduce from hours to seconds (e.g., 60-90 seconds). High atom economy.

-

Cons: Limited substrate scope compared to Route B; often requires specific microwave reactors for reproducibility.

-

Verdict: Best for library generation and high-throughput screening.

Part 3: Comparative Data Summary

| Metric | Route A (Classical) | Route B (Oxidative) | Route C (Microwave MCR) |

| Primary Product | Mixture (5- vs 7-sub) | Pure | |

| Yield | Moderate (40-65%) | High (75-93%) | Excellent (85-95%) |

| Reaction Time | 4 - 12 Hours (Reflux) | 1 - 3 Hours | 30 - 90 Seconds |

| Regioselectivity | Poor (Substrate dependent) | Excellent (Structural control) | Good (Thermodynamic control) |

| Atom Economy | Moderate | Low (Oxidant waste) | High |

| Scalability | High | Moderate (Cost of oxidant) | Low (Batch size limits) |

Part 4: Validated Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Oxidative Cyclization (Route B)

Target: 3-Aryl-substituted triazolopyrimidines. Source Logic: Based on IBD-mediated cyclization [1].

Reagents:

-

2-Hydrazinopyrimidine derivative (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Iodobenzene diacetate (IBD) (1.1 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Hydrazone Formation: Dissolve hydrazinopyrimidine (10 mmol) and aldehyde (10 mmol) in ethanol (20 mL). Add catalytic acetic acid (2 drops). Stir at RT for 2 hours. Filter the precipitate (the hydrazone).

-

Validation: Check TLC.[4] Hydrazone usually has a lower Rf than the aldehyde.

-

-

Cyclization: Suspend the dried hydrazone (5 mmol) in DCM (15 mL) at 0°C.

-

Oxidation: Add IBD (5.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Workup: Stir for 1 hour at RT. Wash with saturated

and brine. Evaporate solvent. -

Isomerization (The Switch): To convert to the

isomer, dissolve the product in DMSO containing

Self-Validation (NMR):

- Isomer: The bridgehead proton (H-5) typically appears upfield relative to the rearranged product.

- Isomer: Look for a significant downfield shift of the proton adjacent to the bridgehead nitrogen due to the change in ring aromaticity and electron density. 15N-HMBC is the gold standard for confirmation [3].

Protocol 2: Green Microwave Synthesis (Route C)

Target: Rapid library generation. Source Logic: Microwave-assisted Biginelli-like condensation [4].

Reagents:

-

3-Amino-1,2,4-triazole (1.0 mmol)

-

Aryl aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-